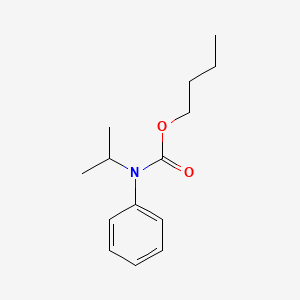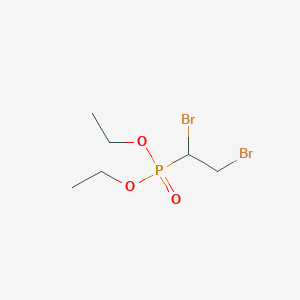
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H13Br2O3P. It consists of 13 hydrogen atoms, 6 carbon atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 bromine atoms . This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1,2-dibromoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Analyse Chemischer Reaktionen
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1,2-dibromoethyl)-, diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1,2-dibromoethyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1,2-dichloroethyl)-, diethyl ester: This compound has chlorine atoms instead of bromine atoms, leading to differences in reactivity and applications.
Phosphonic acid, (1,2-diiodoethyl)-, diethyl ester:
Phosphonic acid, (1,2-difluoroethyl)-, diethyl ester: Fluorine atoms impart unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the phosphonic acid ester group, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
63637-75-2 |
|---|---|
Molekularformel |
C6H13Br2O3P |
Molekulargewicht |
323.95 g/mol |
IUPAC-Name |
1,2-dibromo-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H13Br2O3P/c1-3-10-12(9,11-4-2)6(8)5-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
TVYWGXSIQASYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CBr)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


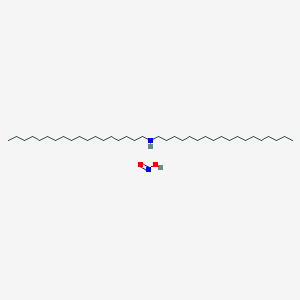
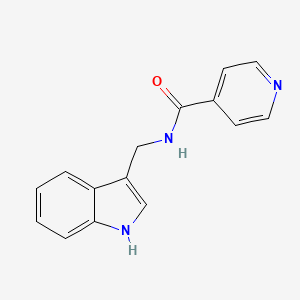

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
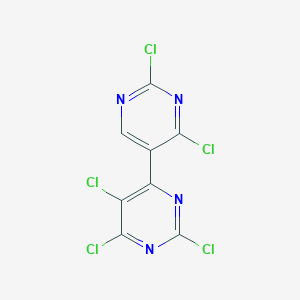
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)


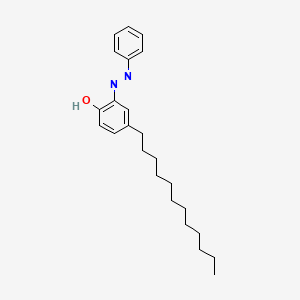
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
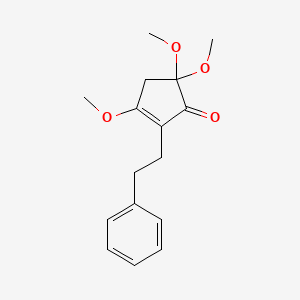
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
